molecular formula C7H11BrN2O B8281145 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole

4-bromo-1-(2-ethoxyethyl)-1H-pyrazole

Cat. No.: B8281145
M. Wt: 219.08 g/mol
InChI Key: IOYBCQUZINUXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and an ethoxyethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.

    Bromination: The bromination of the pyrazole ring is achieved by treating the pyrazole with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Alkylation: The final step involves the alkylation of the brominated pyrazole with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Coupling Reactions: The brominated pyrazole can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products

    Substitution Reactions: Substituted pyrazoles with various functional groups.

    Coupling Reactions: Biaryl or vinyl-pyrazole derivatives.

Scientific Research Applications

4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Agricultural Chemistry: It may be used in the synthesis of agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxyethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(2-methoxyethyl)-1H-pyrazole: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

    4-Chloro-1-(2-ethoxyethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(2-Ethoxyethyl)-1H-pyrazole: Lacks the bromine atom at the 4-position.

Uniqueness

4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the ethoxyethyl group, which can influence its reactivity and interactions with biological targets. The combination of these substituents can provide distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

4-bromo-1-(2-ethoxyethyl)pyrazole

InChI

InChI=1S/C7H11BrN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3

InChI Key

IOYBCQUZINUXEI-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=C(C=N1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromopyrazole (21, 70.0 g, 0.476 mol) in CH2Cl2 (600 mL) was added a solution of 3.1 M HCl in dioxane (4 mL) and ethyl vinyl ether (18, 41 g, 0.569 mol, 1.2 equiv). The resulting reaction mixture was stirred at room temperature for 3 hrs. The reaction was quenched with aqueous NaHCO3 and the two layers were separated. The organic layer was washed with water, dried over Na2SO4, and concentrated under reduced pressure to dryness to afford 4-bromo-1-(ethoxyethyl)-1H-pyrazole (22, 113 g, 104.3 g theoretical, 97% yield) as an oily (GC purity: 89%), which was directly used in the subsequent reaction without further purification.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromopyrazole (70.0 g, 0.476 mol) in CH2Cl2 (600 mL) was added a solution of 3.1 M HCl in dioxane (4 mL) and ethyl vinyl ether (41 g, 0.569 mol, 1.2 equiv) at ambient temperature. The resulting reaction mixture was stirred at ambient temperature for 3 h. The reaction was quenched with aqueous NaHCO3 and the two layers were separated. The organic layer was washed with water, dried over Na2SO4, and concentrated under reduced pressure to dryness to afford 4-bromo-1-(ethoxyethyl)-1H-pyrazole (113 g, 104.3 g theoretical, 97% yield) as an oil (GC purity: 89%), which was directly used in the subsequent reaction without further purification.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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